4-fluoro-6-methyl-1H-indole-2-carboxylic acid
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Overview
Description
4-Fluoro-6-methyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound features a fluorine atom at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position on the indole ring. These structural modifications impart unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-6-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide (CH3I) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-Fluoro-6-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-6-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
- 4-Chloro-6-methyl-1H-indole-2-carboxylic acid
- 5-Fluoro-6-methyl-1H-indole-2-carboxylic acid
- 4-Fluoro-5-methyl-1H-indole-2-carboxylic acid
Comparison: Compared to its analogs, 4-fluoro-6-methyl-1H-indole-2-carboxylic acid exhibits unique properties due to the specific positioning of the fluorine and methyl groups. These structural differences can significantly impact the compound’s reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
1936320-56-7 |
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Molecular Formula |
C10H8FNO2 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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